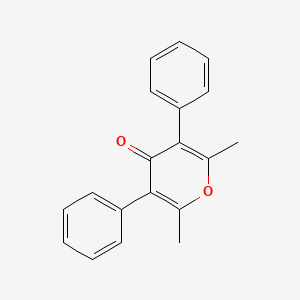
2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one is a useful research compound. Its molecular formula is C19H16O2 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Pyran derivatives are often investigated for their biological activities, including:
- Anticancer Activity : Research indicates that derivatives of 4H-pyran-4-one exhibit significant anticancer properties. For instance, studies have demonstrated that certain modifications of pyran compounds can inhibit tumor growth and induce apoptosis in cancer cells .
- Antiviral Properties : Compounds related to 2,6-dimethyl-3,5-diphenyl-4H-pyran-4-one have been linked to antiviral activities. For example, phenoxan, a related structure, has shown anti-HIV activity .
- Anti-inflammatory Effects : Some studies suggest that pyran derivatives may possess anti-inflammatory properties, making them candidates for treating conditions like asthma and allergies .
Organic Synthesis
The synthesis of this compound is often achieved through various methods that highlight its importance as a building block in organic chemistry:
- Synthesis of Carboxaldehyde Derivatives : The compound serves as a precursor for synthesizing mono and dicarboxaldehyde derivatives. These derivatives are valuable in the production of dyes and agrochemicals .
- One-Pot Synthesis Methods : Recent advancements have led to efficient one-pot synthesis methods utilizing selenium dioxide as a reagent. This method reduces reaction time significantly while increasing yield .
| Synthesis Method | Reagents Used | Yield (%) | Reaction Time |
|---|---|---|---|
| One-Pot with Selenium Dioxide | Selenium Dioxide | 65% | 32 hours |
| Microwave-Assisted Synthesis | Acetic Anhydride + Polyphosphoric Acid | 70% | 2 minutes |
Antioxidant Properties
Research has highlighted the antioxidant capabilities of pyran derivatives:
- Free Radical Scavenging : Studies have shown that certain derivatives can scavenge free radicals effectively. The introduction of hydroxyl groups significantly enhances their antioxidant properties by stabilizing radical species .
- Role in Food Chemistry : Given their antioxidant properties, these compounds are also explored for use as food preservatives and flavoring agents. Their ability to mitigate oxidative stress makes them suitable candidates for enhancing food stability and safety .
Case Study 1: Anticancer Activity
A study published in the Asian Journal of Chemistry investigated the anticancer effects of synthesized pyran derivatives. The results indicated that specific modifications led to enhanced cytotoxicity against various cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs .
Case Study 2: Antioxidant Efficacy
In another research article focusing on antioxidant properties, derivatives of this compound were tested against standard radical scavenging assays (DPPH and ABTS). The findings demonstrated a clear correlation between structural modifications and increased antioxidant activity, suggesting potential applications in nutraceuticals and functional foods .
特性
CAS番号 |
33731-54-3 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC名 |
2,6-dimethyl-3,5-diphenylpyran-4-one |
InChI |
InChI=1S/C19H16O2/c1-13-17(15-9-5-3-6-10-15)19(20)18(14(2)21-13)16-11-7-4-8-12-16/h3-12H,1-2H3 |
InChIキー |
YCMLUTKKOKKIMN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(O1)C)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C(=O)C(=C(O1)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
33731-54-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















